molecular formula C19H20ClNO3 B2606856 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate CAS No. 926127-77-7

1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate

Cat. No. B2606856
M. Wt: 345.82
InChI Key: OZNLWGDVCCWQOD-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is a chemical compound with the following characteristics:



  • Chemical Formula : C~20~H~21~ClNO~3~

  • Molecular Weight : Approximately 359.84 g/mol

  • IUPAC Name : 1-(4-tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate



Molecular Structure Analysis

The molecular structure of 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate consists of the following components:



  • A pyridine ring with a chlorine substituent at position 6.

  • A tert-butylphenyl group attached to the pyridine ring.

  • An ester group (1-oxopropan-2-yl) linked to the pyridine ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Ester hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

  • Substitution reactions : The chlorine atom may be replaced by other nucleophiles.

  • Reduction reactions : Reduction of the carbonyl group could lead to different derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Not available in the retrieved papers.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) requires investigation.

  • Stability : Stability under different conditions (temperature, light, etc.) needs assessment.


Safety And Hazards


  • Toxicity : Toxicity data are scarce. Caution should be exercised during handling.

  • Environmental Impact : Assess its environmental persistence and potential harm.

  • Personal Protective Measures : Use appropriate protective gear when working with this compound.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.


Remember that this analysis is based on available information, and further research is essential to enhance our understanding of this compound. For more detailed insights, consult relevant scientific literature1.


properties

IUPAC Name

[1-(4-tert-butylphenyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-12(24-18(23)14-7-10-16(20)21-11-14)17(22)13-5-8-15(9-6-13)19(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNLWGDVCCWQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate

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